molecular formula C22H28N2O4 B2708925 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021218-56-3

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2708925
CAS RN: 1021218-56-3
M. Wt: 384.476
InChI Key: SGGZHTCAGMDNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study on the electrochemical synthesis of new substituted phenylpiperazines presented a method for developing new phenylpiperazine derivatives in aqueous solutions, highlighting an eco-friendly approach for the synthesis of compounds potentially related to 1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (Nematollahi & Amani, 2011).

Another research investigated the synthesis and various biological properties of 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl(Aryl)-2-Phenylpropan-1-OL Dihydrochlorides , showcasing the anti-inflammatory, analgesic, and peripheral N-cholinolytic activity of these compounds. This study contributes to the understanding of the pharmacological potential of compounds structurally related to this compound (Gevorgyan et al., 2017).

Pharmacological Exploration

Exploratory studies on novel semicarbazones based 2,5-disubstituted-1,3,4-oxadiazoles aimed at establishing a pharmacophoric model for anticonvulsant activity, indicating a path for the development of new pharmacological agents with potential relevance to the compound (Rajak et al., 2010).

Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazo(di)azines as selective D4-ligands, including studies on their induction of penile erection in animal models, could indicate the potential of related compounds for targeting specific dopamine receptors, which might apply to the compound of interest (Enguehard-Gueiffier et al., 2006).

properties

IUPAC Name

1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-18-19(25)9-8-17(22(18)27)20(26)14-16-6-4-5-7-21(16)28-2/h4-9,25,27H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGZHTCAGMDNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.